2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride
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Overview
Description
2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N2S. It is also known as cysteamine dihydrochloride. This compound is characterized by the presence of two amino groups and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with thiourea, followed by hydrolysis. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary and secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cystinosis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, breaking disulfide bonds in proteins and other biomolecules. This activity is crucial in its therapeutic applications, where it helps in the degradation of cystine crystals in patients with cystinosis.
Comparison with Similar Compounds
Similar Compounds
Cysteamine: The free base form of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride.
Cystamine: An oxidized dimer form of cysteamine.
2-Mercaptoethylamine: A related compound with similar functional groups.
Uniqueness
This compound is unique due to its dual amino and sulfanyl groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to act as a reducing agent and its therapeutic potential in treating cystinosis further distinguish it from similar compounds.
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQHTWGCCGXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16822-45-0 |
Source
|
Record name | 2-[(2-aminoethyl)sulfanyl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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